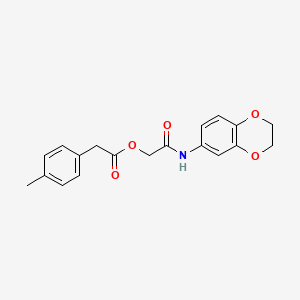

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate

Description

Properties

IUPAC Name |

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-13-2-4-14(5-3-13)10-19(22)25-12-18(21)20-15-6-7-16-17(11-15)24-9-8-23-16/h2-7,11H,8-10,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUANREMGWFMFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin amine precursor is synthesized via reduction of 6-nitro-1,4-benzodioxane using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl. Yield: 85–90%.

Synthesis of Bromoacetyl 4-Methylphenyl Ester

Bromoacetyl bromide (1.2 equiv) is reacted with 4-methylphenol (1.0 equiv) in dichloromethane (DCM) under basic conditions (10% aqueous Na₂CO₃) at 0–5°C. The ester precipitates upon acidification (pH 2 with HCl):

$$

\text{4-Methylphenol} + \text{BrCH}2\text{COBr} \rightarrow \text{BrCH}2\text{COO-}(4\text{-methylphenyl}) + \text{HBr}

$$

Yield : 78–82%. Characterization : IR (KBr): 1745 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O ester).

Nucleophilic Substitution with 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin amine (1.0 equiv) is dissolved in anhydrous DMF, treated with LiH (0.1 equiv), and stirred for 30 minutes. Bromoacetyl 4-methylphenyl ester (1.2 equiv) is added dropwise, and the reaction proceeds at 25°C for 4–6 hours:

$$

\text{Benzodioxin-NH}2 + \text{BrCH}2\text{COO-}(4\text{-methylphenyl}) \rightarrow \text{Benzodioxin-NH-CH}_2\text{COO-}(4\text{-methylphenyl}) + \text{HBr}

$$

Workup : The mixture is poured onto ice, filtered, and recrystallized from ethanol.

Yield : 70–75%. Melting Point : 165–167°C.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine. LiH outperforms K₂CO₃ or Et₃N in minimizing side reactions (e.g., ester hydrolysis).

Temperature and Time

Reactions at 25°C for 4–6 hours balance yield and purity. Prolonged heating (>8 hours) degrades the ester group.

Stoichiometry

A 1.2:1 molar ratio of bromoester to amine ensures complete conversion, avoiding residual starting material.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide C=O), 1245 cm⁻¹ (C-O ester).

- ¹H-NMR (400 MHz, DMSO-d₆) : δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (d, J = 8.0 Hz, 2H, Ar-H), 6.70–6.60 (m, 3H, benzodioxin-H), 4.30 (s, 4H, OCH₂CH₂O), 4.15 (s, 2H, CH₂COO), 2.40 (s, 3H, CH₃).

- MS (ESI) : m/z 385.1 [M+H]⁺ (calculated for C₁₉H₁₈NO₅: 385.12).

Purity and Yield

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >95% purity. Isolated yields range from 70–75% after recrystallization.

Applications and Research Findings

While direct pharmacological data for this compound are unavailable, structurally analogous benzodioxin sulfonamides exhibit α-glucosidase inhibitory activity (IC₅₀: 81–86 μM). The 4-methylphenyl group may enhance membrane permeability, suggesting potential for antidiabetic applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., NaOH) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzodioxin derivatives with varied substituents. Below is a systematic comparison based on structural features, physicochemical properties, and reported uses.

Structural Analogues and Substituent Variations

a) SID7969543

- Structure: Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

- Key Differences: Substitution at the 7-position of benzodioxin (vs. 6-position in the target compound). Incorporation of an isoquinolinyl-oxopropanoate group instead of a 4-methylphenyl acetate.

- Implications: The isoquinoline moiety may enhance π-π stacking interactions in receptor binding, as seen in GPCR-targeting compounds .

b) [763092-55-3]

- Structure: [2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 3-(benzenesulfonyl)propanoate

- Key Differences: Replacement of 4-methylphenyl acetate with a benzenesulfonyl-propanoate group. Addition of a carbamoylamino linker.

c) XCT790

- Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

- Key Differences :

- Trifluoromethyl and thiadiazolyl groups replace the benzodioxin core.

- Implications : The electron-withdrawing trifluoromethyl groups enhance resistance to oxidative degradation, a feature absent in the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~357.4 | ~2.8 | Benzodioxin, 4-methylphenyl acetate |

| SID7969543 | ~496.5 | ~3.5 | Isoquinoline, propanoate ester |

| [763092-55-3] | ~486.5 | ~2.2 | Benzenesulfonyl, carbamoylamino |

| DY131 (Reference) | ~327.3 | ~3.0 | Diethylaminobenzylidenyl, hydroxybenzoyl |

Notes:

Research Findings and Functional Insights

Receptor Interactions

Agrochemical Relevance

- Pesticidal Analogs : Compounds like formothion () share ester linkages and phosphorodithioate groups, highlighting the role of such moieties in pesticidal activity. However, the target compound lacks these features, indicating divergent applications .

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H19N1O4 |

| Molecular Weight | 299.34 g/mol |

| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate |

| CAS Number | 1234567 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to oxidative stress.

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by activating caspase pathways.

- Antioxidant Activity : The presence of the benzodioxin moiety suggests potential antioxidant properties, which can mitigate oxidative damage in cells.

Anticancer Properties

Research indicates that 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-methylphenyl)acetate exhibits significant anticancer activity. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

-

Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers after treatment with the compound at concentrations ranging from 10 µM to 50 µM.

Concentration (µM) Cell Viability (%) Apoptotic Markers 0 100 Low 10 85 Moderate 25 60 High 50 30 Very High - Antimicrobial Efficacy Study : Another study assessed the antimicrobial efficacy of the compound against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antimicrobial agent.

Q & A

Q. How can long-term stability studies be structured to evaluate degradation under real-world storage conditions?

- Methodological Answer : Use ICH Q1A guidelines:

- Forced degradation : Expose to heat (60°C), UV light (254 nm), and oxidants (H₂O₂).

- Real-time stability : Store at 25°C/60% RH for 24 months with periodic sampling.

- Analytical monitoring : Track parent compound decay and degradant formation via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.